
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzene: The final step involves coupling the cyclopentene derivative with benzene, typically through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Substitution Reactions: The cyclopentene ring can undergo substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while oxidation of the sulfonyl group could produce sulfonic acids.
Aplicaciones Científicas De Investigación
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The benzene ring can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclopent-1-ene: Similar structure but lacks the sulfonyl group.
4-Methylcyclopent-1-ene-1-sulfonylbenzene: Similar but with only one methyl group on the cyclopentene ring.
Cyclopentene-1-sulfonylbenzene: Lacks the methyl groups on the cyclopentene ring.
Uniqueness
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the two methyl groups on the cyclopentene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
131336-07-7 |
|---|---|
Fórmula molecular |
C13H16O2S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
(4,4-dimethylcyclopenten-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-13(2)9-8-12(10-13)16(14,15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
Clave InChI |
KHXPRIDDPARCPK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1)S(=O)(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


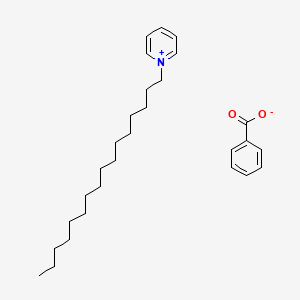
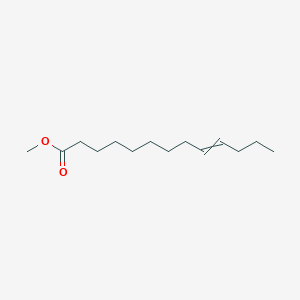

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)



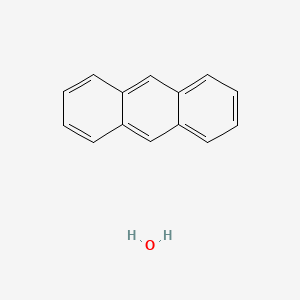
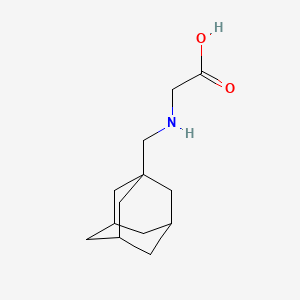

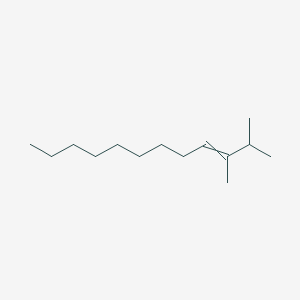

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

